molecular formula C9H12N2O4 B135267 2-((4-Methoxy-3-nitrophenyl)amino)ethanol CAS No. 125418-72-6

2-((4-Methoxy-3-nitrophenyl)amino)ethanol

Cat. No. B135267
Key on ui cas rn: 125418-72-6
M. Wt: 212.2 g/mol
InChI Key: BGANLZMZHWJPFY-UHFFFAOYSA-N
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Patent
US07405325B2

Procedure details

Solid potassium hydroxide (3.5 g) is dissolved in methanol (100 ml). To the obtained solution the 3-(4-methoxy-3-nitrophenyl)-1,3-oxazolidin-2-one of step 1.1 (5 g) is added whereupon a yellow suspension is formed. Then the reaction mixture is heated under reflux for 5 hours and a red solution is obtained. With stirring, diluted acetc acid (3.7 g in 20 ml water) is added dropwise to the warm solution and the reaction mixture is cooled down to from about 0° C. to about 5° C. An orange suspension is obtained, which is filtered. The resulting solid is dried.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[CH3:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([N:11]2[CH2:15][CH2:14][O:13]C2=O)=[CH:7][C:6]=1[N+:17]([O-:19])=[O:18]>CO.O>[OH:13][CH2:14][CH2:15][NH:11][C:8]1[CH:9]=[CH:10][C:5]([O:4][CH3:3])=[C:6]([N+:17]([O-:19])=[O:18])[CH:7]=1 |f:0.1|

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)N1C(OCC1)=O)[N+](=O)[O-]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is formed
TEMPERATURE
Type
TEMPERATURE
Details
Then the reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
a red solution is obtained
ADDITION
Type
ADDITION
Details
is added dropwise to the warm solution
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is cooled down to from about 0° C. to about 5° C
CUSTOM
Type
CUSTOM
Details
An orange suspension is obtained
FILTRATION
Type
FILTRATION
Details
which is filtered
CUSTOM
Type
CUSTOM
Details
The resulting solid is dried

Outcomes

Product
Name
Type
Smiles
OCCNC1=CC(=C(C=C1)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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